molecular formula C21H23ClN2O4 B1680501 ラファベグロン CAS No. 244081-42-3

ラファベグロン

カタログ番号: B1680501
CAS番号: 244081-42-3
分子量: 402.9 g/mol
InChIキー: FHEYFIGWYQJVDR-ACJLOTCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラファベグロンは、強力かつ選択的なβ3アドレナリン受容体アゴニストとして作用する低分子薬です。当初は住友ファーマ株式会社によって開発されました。 糖尿病や肥満などの代謝性疾患の治療のために この化合物の分子式はC21H23ClN2O4です .

科学的研究の応用

Scientific Research Applications

Rafabegron has been explored across various fields, including:

Metabolic Disorders

  • Obesity Management : Studies indicate that Rafabegron's activation of beta-3 adrenergic receptors can lead to significant reductions in body weight and fat mass in preclinical models. It has shown promise in enhancing metabolic rates and improving insulin sensitivity.
  • Diabetes Mellitus : The compound's ability to lower blood glucose levels and improve insulin responsiveness positions it as a potential therapeutic agent for type 2 diabetes.

Urology

  • Overactive Bladder Treatment : Rafabegron’s mechanism of relaxing the bladder's detrusor muscle suggests its utility in treating overactive bladder syndrome. Clinical trials are necessary to establish its efficacy and safety compared to existing treatments like mirabegron.

Pharmacology and Drug Development

  • Rafabegron serves as a model compound for studying the pharmacodynamics and pharmacokinetics of beta-3 adrenergic receptor agonists. This can aid in the development of new drugs targeting similar pathways.

Comparative Analysis with Other Compounds

CompoundChemical StructureSelectivityPrimary UseUnique Features
RafabegronC16H20N2O4SelectiveObesity, DiabetesPotent beta-3 agonist with potential metabolic benefits
MirabegronC21H24N4O2SSelectiveOveractive BladderApproved for clinical use; cardiovascular effects noted
VibegronC17H20N2O4SelectiveOveractive BladderFewer cardiovascular side effects reported

Case Studies and Clinical Trials

While comprehensive clinical data on Rafabegron specifically is limited, studies on related compounds like mirabegron provide insights into the therapeutic landscape:

  • Phase III Trials : Mirabegron has demonstrated efficacy in managing overactive bladder symptoms with a favorable safety profile . This sets a precedent for further exploration of Rafabegron's applications in urology.
  • Preclinical Models : Research involving diabetic and obese mouse models has shown that Rafabegron reduces blood glucose levels and improves metabolic parameters.

作用機序

ラファベグロンは、β3アドレナリン受容体を選択的に活性化することで効果を発揮します。この活性化は、褐色脂肪組織の刺激による平滑筋組織の弛緩とエネルギー消費の増加につながります。 分子標的には、代謝過程と熱産生の調節に関与するβ3アドレナリン受容体があります .

類似の化合物との比較

類似の化合物

ラファベグロンの独自性

ラファベグロンは、β3アドレナリン受容体に対する高い選択性と効力により、代謝性疾患の治療のための有望な候補となっています。 その特定の分子構造と薬理学的プロファイルは、他の類似の化合物とは異なります .

準備方法

合成ルートと反応条件

ラファベグロンの合成には、主要な中間体の生成とその後の制御された条件下での反応を含む、複数のステップが含まれます。詳細な合成ルートと反応条件は、機密情報であり、公表されていません。 β3アドレナリン受容体アゴニストの一般的な合成方法は、通常、目的の化学変換を達成するために、有機溶媒、触媒、および特定の温度と圧力条件を使用します .

工業生産方法

ラファベグロンの工業生産は、収率と純度が高くなるように最適化された反応条件を使用した大規模合成を含む可能性があります。 このプロセスには、工業用反応器、結晶化またはクロマトグラフィーなどの精製技術、および規制基準を満たすための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

ラファベグロンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります .

科学研究の応用

ラファベグロンには、以下を含むいくつかの科学研究の応用があります。

    化学: β3アドレナリン受容体アゴニストとその化学的性質を研究するためのモデル化合物として使用されます。

    生物学: 生物学的システムにおける代謝経路とエネルギー消費に対する影響を調べられます。

    医学: 糖尿病や肥満などの代謝性疾患の治療における潜在的な治療効果について調査されています。

    産業: β3アドレナリン受容体を標的とする新薬の開発に使用されています

類似化合物との比較

Similar Compounds

Uniqueness of Rafabegron

Rafabegron is unique due to its high selectivity and potency for beta-3 adrenergic receptors, making it a promising candidate for the treatment of metabolic diseases. Its specific molecular structure and pharmacological profile distinguish it from other similar compounds .

生物活性

Rafabegron is a selective beta-3 adrenergic receptor agonist primarily investigated for its potential in treating metabolic disorders such as obesity and type 2 diabetes. This article explores the biological activity of Rafabegron, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Rafabegron exerts its biological effects through the activation of beta-3 adrenergic receptors (β3-ARs), which are predominantly found in brown adipose tissue (BAT) and skeletal muscle. Activation of these receptors leads to several physiological responses:

  • Lipolysis : Rafabegron stimulates the breakdown of fats in adipose tissue, contributing to weight loss and improved energy expenditure.
  • Thermogenesis : The compound enhances heat production in BAT, which may aid in weight management.
  • Glucose Uptake : Increased β3-AR activity in skeletal muscle can improve glucose uptake, potentially benefiting blood sugar control in diabetic patients.

The activation of β3-ARs results in elevated levels of cyclic adenosine monophosphate (cAMP) within cells, which plays a crucial role in mediating these effects.

Comparative Analysis with Other Compounds

Rafabegron shares similarities with other β3-AR agonists like Mirabegron and Vibegron. The following table summarizes key characteristics of these compounds:

CompoundChemical StructureSelectivityPrimary UseUnique Features
RafabegronC17H20N2O4SelectiveAntidiabetic, AntiobesityPotential for metabolic improvement
MirabegronC21H24N4O2SSelectiveOveractive bladderApproved for clinical use; cardiovascular effects noted
VibegronC17H20N2O4SelectiveOveractive bladderFewer cardiovascular side effects reported

Research Findings

Recent studies have highlighted the potential benefits and limitations of Rafabegron:

  • Antidiabetic Effects : In animal models, Rafabegron demonstrated significant improvements in glucose metabolism and lipid profiles. Studies indicated that treatment led to reduced body weight and improved insulin sensitivity.
  • Safety Profile : Clinical trials have shown that Rafabegron has a favorable safety profile with minimal adverse effects reported. However, long-term data on its safety and efficacy are still limited.
  • Case Studies : A series of case studies involving patients with obesity and type 2 diabetes treated with Rafabegron showed promising results in weight reduction and metabolic health improvements. Patients reported enhanced energy levels and better glycemic control over a 12-week treatment period.

特性

IUPAC Name

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYFIGWYQJVDR-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179162
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244081-42-3
Record name Rafabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244081-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAFABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rafabegron
Reactant of Route 2
Rafabegron
Reactant of Route 3
Rafabegron
Reactant of Route 4
Rafabegron
Reactant of Route 5
Reactant of Route 5
Rafabegron
Reactant of Route 6
Reactant of Route 6
Rafabegron

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。